molecular formula C13H14N2O2S B5833088 N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

Cat. No. B5833088
M. Wt: 262.33 g/mol
InChI Key: ZGQRYGKDYHAGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, also known as MOCA, is a chemical compound that has been extensively studied in scientific research. MOCA is a fluorescent dye that is used as a probe to study protein-protein interactions, enzyme activity, and other biochemical processes.

Scientific Research Applications

Antimicrobial Studies

Benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, have been used in antimicrobial studies . For instance, aminothiazole-linked metal chelates have shown strong action against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . They also demonstrated antifungal activity against Aspergillus niger and Aspergillus terreus .

Antioxidant Correlations

These compounds have also been studied for their antioxidant correlations . The antioxidant activity, evaluated as DPPH and ferric reducing power, gave high inhibition percentages . All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .

Pharmacological Research

Benzothiazole derivatives are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities.

Medicinal Chemistry

Benzothiazole derivatives have played an important role in the field of medicinal chemistry . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Synthesis of Metal Chelates

These compounds have been used in the synthesis of metal chelates . The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds are related to green chemistry . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Mechanism of Action

Target of Action

Similar compounds have been associated with anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain . This suggests that N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide may also affect arachidonic acid metabolism and related signaling pathways.

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide may also have these effects.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQRYGKDYHAGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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